5-Ethoxythieno[2,3-c]pyridine
Description
Thieno[2,3-c]pyridine is a bicyclic heterocyclic scaffold comprising fused thiophene and pyridine rings. The 5-ethoxy derivative, 5-ethoxythieno[2,3-c]pyridine, features an ethoxy (-OCH₂CH₃) substituent at the 5-position of the thiophene ring. This compound is part of a broader class of thienopyridines, which are pharmacologically significant due to their structural resemblance to purines and their ability to interact with biological targets such as tubulin and kinases .
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-ethoxythieno[2,3-c]pyridine |
InChI |
InChI=1S/C9H9NOS/c1-2-11-9-5-7-3-4-12-8(7)6-10-9/h3-6H,2H2,1H3 |
InChI Key |
QESXXOZDVMZWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C2C(=C1)C=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Activity
The position and nature of substituents on the thieno[2,3-c]pyridine scaffold significantly influence biological activity. Key analogs include:
2-(3′,4′,5′-Trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a)
- Substituents: Trimethoxyanilino at C2, cyano at C3, methoxycarbonyl at C5.
- Activity : IC₅₀ values of 1.1–4.7 µM against cancer cell lines (e.g., A431, HCT-116) .
- Mechanism : Inhibits tubulin polymerization by binding to the colchicine site, inducing G2/M arrest and apoptosis .
N-Methoxycarbonyl-2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (1a)
- Substituents : Trimethoxybenzoyl at C3, methoxycarbonyl at C6.
- Activity : IC₅₀ values of 25–440 nM, demonstrating higher potency than 3a due to the benzoyl group enhancing tubulin binding .
5m (3-Trifluoromethyl-substituted analog)
- Substituents : Trifluoromethyl at C3.
- Activity : IC₅₀ of 2.02 µM, highlighting the impact of electron-withdrawing groups at C3 .
Key Insight: Ethoxy or methoxy groups at C5 (as in 5-ethoxythieno[2,3-c]pyridine) are hypothesized to modulate solubility and steric interactions, though direct data are lacking. Substitutions at C6 (e.g., methoxycarbonyl) enhance potency, likely due to improved binding to tubulin’s hydrophobic pocket .
Core Saturation: Tetrahydro vs. Non-Tetrahydro Derivatives
- Demonstrated IC₅₀ values in nM–µM ranges against cancer cells .
- Non-Tetrahydro Derivatives (e.g., furo[2,3-c]pyridines): Planar structures (e.g., 5-methoxyfuro[2,3-c]pyridine) show melatonin receptor affinity but weaker cytotoxicity compared to thieno analogs .
Comparison with Other Fused Heterocycles
Key Difference: Thieno[2,3-c]pyridines exhibit stronger antitubulin activity compared to pyrrolo or furo analogs, likely due to sulfur’s electronic effects enhancing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
